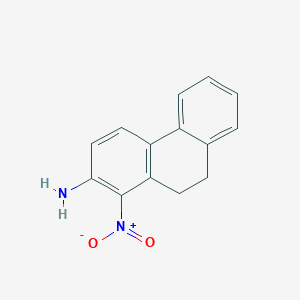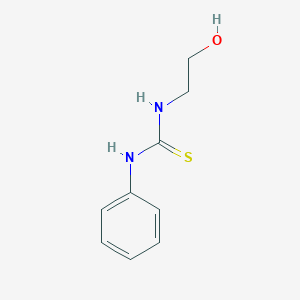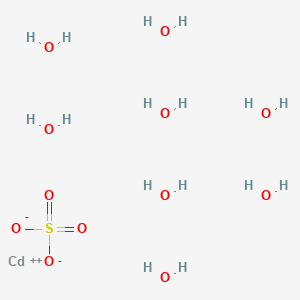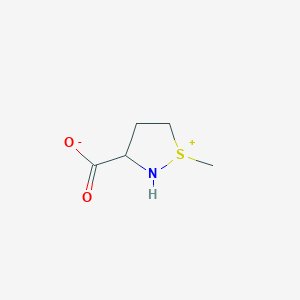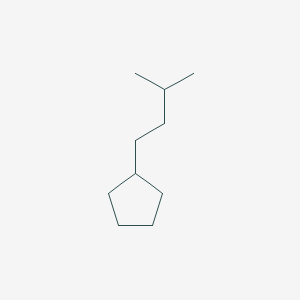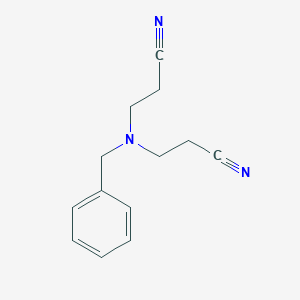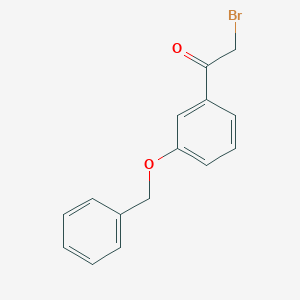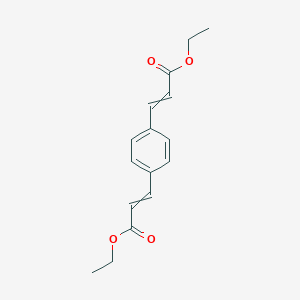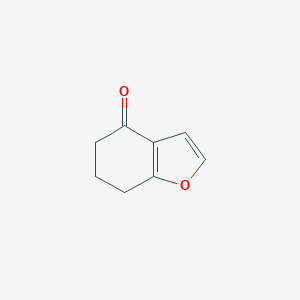
6,7-Dihydro-4(5H)-benzofuranone
Vue d'ensemble
Description
6,7-Dihydro-4(5H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of this compound indicates that it is a reduced form of benzofuranone with additional hydrogen atoms at the 6 and 7 positions of the furanone ring.
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, can be achieved through various synthetic routes. One method involves the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another approach for synthesizing benzofuran-based liquid crystal compounds employs palladium-catalyzed cascade Sonogashira coupling/cyclization . Additionally, the synthesis of related compounds like 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione has been reported, which involves single crystal X-ray diffraction for structural determination .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied. For instance, the crystal structure of a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, was determined using single crystal X-ray diffraction, and it was found to crystallize in the monoclinic space group P21/c . Theoretical quantum chemical studies have also been conducted to optimize the structure and calculate structural parameters using DFT/B3LYP methods .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For example, benzofuran has been used as a dienophile in cycloaddition reactions with cyclohexa-2,4-dienones, leading to dihydrobenzofuran annulated bicyclo[2.2.2]octenones . Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been studied, leading to the synthesis of new benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated experimentally and computationally. The standard molar enthalpy of formation and vaporization were measured using bomb calorimetry and Calvet microcalorimetry, respectively . Theoretical calculations, including density functional theory, have been performed to support the experimental findings . The introduction of the benzofuran unit into liquid crystals has been shown to promote the formation of the nematic phase and increase the melting and clearing points of the target molecules .
Applications De Recherche Scientifique
Synthèse Organique
La 6,7-Dihydro-4(5H)-benzofuranone sert d'intermédiaire précieux en synthèse organique. Sa réactivité permet aux chimistes de construire des molécules plus complexes, en particulier dans le développement de composés hétérocycliques . La structure du composé est polyvalente pour les modifications, permettant la synthèse de diverses molécules organiques ayant des applications potentielles en chimie médicinale et en science des matériaux.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, ce composé est utilisé comme bloc de construction pour la synthèse de divers médicaments. Il a été impliqué dans la synthèse de composés ayant des propriétés antihypertensives et antiarythmiques . Ses dérivés sont étudiés pour leur potentiel thérapeutique, y compris leur rôle dans le ciblage de récepteurs ou d'enzymes spécifiques dans le corps.
Produits agrochimiques
En tant qu'intermédiaire dans les produits agrochimiques, la this compound contribue à la création de pesticides et d'herbicides . Ses propriétés chimiques peuvent être exploitées pour améliorer l'efficacité et la stabilité des formulations agrochimiques, ce qui est crucial pour améliorer la protection des cultures et le rendement.
Matières colorantes
Dans le domaine des matières colorantes, ce composé est utilisé pour développer des colorants pour diverses applications . Sa structure chimique peut être modifiée pour produire des colorants ayant des propriétés spécifiques, telles que la résistance à la lumière et la résistance à divers produits chimiques, ce qui la rend précieuse pour les procédés de teinture industrielle.
Chimie Médicinale
Les chercheurs en chimie médicinale utilisent la this compound pour concevoir et synthétiser de nouveaux agents médicinaux . Son échafaudage est particulièrement intéressant pour le développement de molécules pouvant interagir avec des cibles biologiques, ce qui pourrait conduire à de nouveaux traitements contre les maladies.
Science des Matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour créer des polymères et des revêtements ayant des propriétés uniques . Son incorporation dans les matériaux peut conférer des caractéristiques telles que la flexibilité, la durabilité et la résistance aux facteurs environnementaux.
Enseignement de la Chimie
La this compound est également utilisée dans l'enseignement de la chimie comme composé modèle pour enseigner divers concepts de chimie organique et de stratégies de synthèse . Sa structure fournit un exemple pratique pour comprendre les réactions et les mécanismes dans les cours de chimie organique.
Recherche & Développement
Enfin, en recherche et développement, ce composé fait l'objet d'études continues pour explorer son plein potentiel dans différents domaines scientifiques . Il représente un domaine d'intérêt clé pour découvrir de nouvelles réactions, étudier le comportement chimique et développer des applications innovantes.
Safety and Hazards
Mécanisme D'action
Target of Action
It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known to be a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various reactions leading to the formation of complex molecules .
Pharmacokinetics
Its solubility in chloroform suggests it may have good bioavailability .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
It is known to be stable at room temperature and should be kept away from oxidizing agents .
Propriétés
IUPAC Name |
6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQOYPYNPSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369932 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16806-93-2 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?
A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.
Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?
A2: Yes, several methods have been developed, showcasing the compound's versatility:
- Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []
- Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []
- Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []
- Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]
Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?
A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]
Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?
A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []
Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?
A5: Research suggests potential applications in:
- H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]
- Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []
Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?
A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]
Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?
A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


